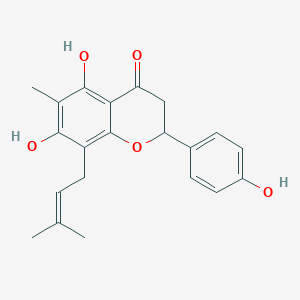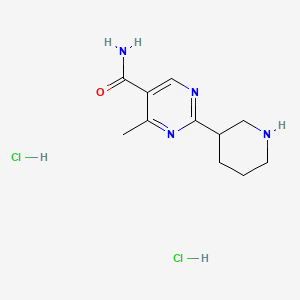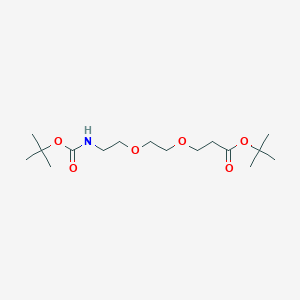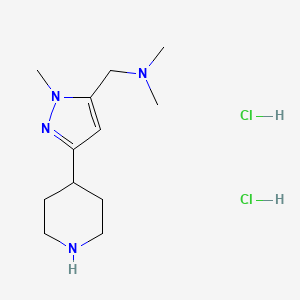
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans: is a chemical compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of an ethenyl group attached to the cyclohexane ring and an amine group in the trans configuration. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 3-ethenylcyclohexanone, followed by amination. The reaction conditions typically include the use of a hydrogenation catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, hydrogen gas with Pd/C
Substitution: Alkyl halides, base (e.g., NaOH)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: N-alkylated amines
Wissenschaftliche Forschungsanwendungen
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,3R)-3-methoxycyclopentan-1-amine hydrochloride
- rac-(1R,3R)-3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- rac-(1R,3R)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride
Comparison: rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and derivatization, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H16ClN |
|---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
3-ethenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2,7-8H,1,3-6,9H2;1H |
InChI-Schlüssel |
LUIFCDDPURWBGH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)








